7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-[1lambda6]thiane]-1',1',4-trione
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Overview
Description
7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione: is a complex organic compound characterized by its unique spiro structure, which includes a benzopyran ring fused with a thiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial synthesis often requires optimization of reaction parameters to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, can occur at various positions on the benzopyran and thiane rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of substituted compounds with varying functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology: In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its structural features allow it to interact with various biological targets, making it a useful tool in molecular biology studies.
Medicine: In medicine, this compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.
Industry: In industrial applications, 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentan]-4-one
- 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclobutane]-4-one
- 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-, (S)-
- 4H-1-Benzopyran-4-one, 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-
Uniqueness: 7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4’-[1lambda6]thiane]-1’,1’,4-trione is unique due to its spiro structure, which distinguishes it from other similar compounds. This structural feature imparts specific chemical and biological properties, making it valuable for various applications. The presence of the thiane ring further enhances its reactivity and potential interactions with molecular targets.
Properties
Molecular Formula |
C14H16O5S |
---|---|
Molecular Weight |
296.34 g/mol |
IUPAC Name |
7-methoxy-1',1'-dioxospiro[3H-chromene-2,4'-thiane]-4-one |
InChI |
InChI=1S/C14H16O5S/c1-18-10-2-3-11-12(15)9-14(19-13(11)8-10)4-6-20(16,17)7-5-14/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
BSHYOHBIBKBVGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)CC3(O2)CCS(=O)(=O)CC3 |
Origin of Product |
United States |
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